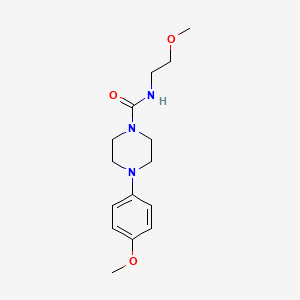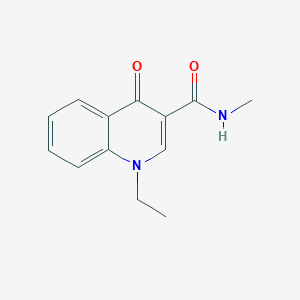
N-(3-chlorophenyl)-6-methoxy-1-(2-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related beta-carboline derivatives often involves intricate chemical reactions, employing various reagents and conditions to achieve the desired molecular architecture. For instance, the preparation of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylates demonstrates the complexity of synthesizing beta-carboline compounds, where NBO analysis and conformational studies highlight the nuanced understanding of their molecular behavior (Düsman et al., 2005).
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by their cyclic composition, which is crucial for their chemical behavior and interactions. Studies like those on N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives provide insights into the structural determination and conformational preferences of similar compounds through techniques such as X-ray diffraction, highlighting the importance of molecular geometry in understanding the compound's properties (Özer et al., 2009).
Chemical Reactions and Properties
Beta-carboline compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. The formation of N-methoxy-N-methylamides from carboxylic acids, for example, underlines the reactive nature of these compounds and their potential utility in synthetic chemistry (Lee & Park, 2002). Such reactions are pivotal in the development of new chemical entities and the exploration of their chemical properties.
Physical Properties Analysis
The physical properties of beta-carboline derivatives, such as solubility, melting point, and crystal structure, are essential for their practical application and handling. Investigations into compounds like 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione shed light on these aspects through crystallographic analysis, offering a basis for understanding the physical characteristics of related compounds (Shi et al., 2007).
Chemical Properties Analysis
The chemical behavior of beta-carboline derivatives, including their reactivity, stability, and interaction with other molecules, is a key area of study. Research on the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carbolines highlights the chemical properties and potential applications of these compounds in fields such as food chemistry and pharmacology (Goh et al., 2015).
Scientific Research Applications
Synthetic Methods and Characterization
Research in the field often focuses on the synthesis and characterization of derivatives related to beta-carboline and chlorophenyl compounds. For instance, studies have developed methods for synthesizing derivatives with variations in the aryl substituents, including chlorophenyl groups, and characterized these compounds using elemental analyses, IR spectroscopy, and NMR spectroscopy. Such research provides foundational knowledge for further applications in material science and bioactive molecule development (Özer et al., 2009).
Biological Activities
Derivatives of beta-carbolines and related structures have been investigated for their cytotoxic and antibacterial activities. The introduction of triazole rings and other modifications have been shown to enhance biological activities, demonstrating the potential of these compounds in developing new therapeutics (Salehi et al., 2016). This suggests that compounds like N-(3-chlorophenyl)-6-methoxy-1-(2-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide could have unexplored biological activities worth investigating.
Molecular Design for Enhanced Properties
There is ongoing research into the design and synthesis of molecules with specific functional properties, such as electrochromic materials. These studies involve the development of novel compounds with specific substituents to achieve desired physical and chemical properties, indicating the potential for compounds with complex structures, including beta-carboline derivatives, in advanced material applications (Chang & Liou, 2008).
Antimicrobial and Antifungal Properties
Compounds featuring chlorophenyl groups and related structures have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies contribute to the search for new antimicrobial agents, suggesting areas where compounds like the one might find application (Desai et al., 2011).
properties
IUPAC Name |
N-(3-chlorophenyl)-6-methoxy-1-(2-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-16-6-3-4-9-20(16)25-24-21(22-15-19(32-2)10-11-23(22)29-24)12-13-30(25)26(31)28-18-8-5-7-17(27)14-18/h3-11,14-15,25,29H,12-13H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAZAZHEYMBDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CCN2C(=O)NC4=CC(=CC=C4)Cl)C5=C(N3)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-methoxy-1-(2-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4583667.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B4583674.png)
![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)
![N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)


![6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4583741.png)
![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583743.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583765.png)
![N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)
![N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4583777.png)
![2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4583781.png)
